1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines and their derivatives are recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound's structure features a triazole ring fused to a quinazoline backbone, which contributes to its pharmacological potential.
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is classified under heterocyclic compounds, specifically as a quinazoline derivative. Quinazolines are further categorized based on their substitution patterns into several classes, including 2-substituted, 3-substituted, and 4-substituted derivatives .
The synthesis of 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be achieved through several methods:
The synthetic routes typically involve multi-step processes that may include cyclization, condensation reactions, and substitution reactions. The choice of reagents and conditions greatly influences the yield and purity of the final product.
The molecular structure of 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is characterized by:
This unique arrangement imparts specific chemical properties and biological activities to the compound.
Key structural data includes:
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one participates in various chemical reactions typical of quinazoline derivatives:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chloromethyl group and the electron-rich triazole moiety. These factors determine its behavior in synthetic pathways and biological interactions .
The mechanism of action for compounds like 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one often involves interaction with biological targets such as enzymes or receptors:
Data on specific pathways and targets would require further experimental validation through biochemical assays .
Relevant data should be gathered from experimental studies to establish comprehensive physical and chemical property profiles .
1-(Chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has potential applications in various scientific fields:
Quinazolinones represent a privileged class of nitrogen-containing fused heterocycles, consisting of a benzene ring fused with a pyrimidinone ring. This scaffold serves as the structural foundation for over 150 naturally occurring alkaloids and numerous clinically approved drugs [2] [7]. Their significance in medicinal chemistry stems from exceptional versatility: quinazolinones exhibit a wide spectrum of bioactivities including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects [5] [10]. This broad therapeutic potential arises from their ability to mimic purine bases, enabling interactions with diverse biological targets such as enzyme active sites and DNA structures [7].
The intrinsic physicochemical properties of quinazolinones contribute significantly to their drug-likeness. These compounds demonstrate moderate lipophilicity, facilitating blood-brain barrier penetration for central nervous system targets [2]. Additionally, quinazolinones exhibit remarkable metabolic stability and resistance to hydrolytic degradation under physiological conditions, though they are susceptible to decomposition under strongly acidic or alkaline conditions at elevated temperatures [7]. The scaffold's synthetic tractability allows extensive structural modifications at positions 2, 3, 6, and 8, enabling precise optimization of pharmacokinetic and pharmacodynamic profiles [2] [10]. FDA-approved quinazolinone-based drugs such as the EGFR inhibitors erlotinib and gefitinib (anticancer), and the α1-adrenergic antagonist prazosin (antihypertensive) validate this scaffold's clinical relevance [5] [10].
Table 1: Clinically Exploited Quinazolinone-Based Therapeutics
Drug Name | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Erlotinib | Anticancer (NSCLC) | EGFR Tyrosine Kinase | 4-Anilinoquinazoline, ethynyl sidechain |
Gefitinib | Anticancer (NSCLC) | EGFR Tyrosine Kinase | 4-Anilinoquinazoline, morpholine ether |
Albaconazole | Antifungal | Lanosterol 14α-Demethylase | 2,4-Disubstituted quinazoline |
Febrifugine | Antimalarial | Unknown (Traditional Medicine) | 3-Substituted quinazolin-4-one |
Doxazosin | Antihypertensive | α1-Adrenergic Receptor | 4-Amino-2-substituted quinazoline |
Structural hybridization represents a rational approach to enhance the bioactivity profile of classical quinazolinones. The fusion of a [1,2,4]triazole ring with the quinazolinone core creates triazoloquinazolinones—a hybrid scaffold that merges complementary pharmacological properties [1] [3]. The [1,2,4]triazolo[4,3-a]quinazolin-5-one system incorporates a third nitrogen atom within the five-membered triazole ring, significantly altering electron distribution and hydrogen-bonding capacity compared to simple quinazolinones [4] [9]. This modification enhances molecular planarity and introduces additional sites for molecular interactions with biological targets.
Structure-activity relationship (SAR) studies reveal that substituents at positions 1, 4, and 8 profoundly influence bioactivity. The N1 position, particularly when functionalized with chloromethyl groups, serves as a versatile handle for further derivatization [1] [9]. Position 4 (typically alkyl-substituted, as in the ethyl group of our lead compound) modulates electron density across the fused system and influences lipophilicity [3]. Position 8 on the benzenoid ring shows enhanced bioactivity with electron-withdrawing groups like halogens, which improve membrane penetration and target affinity [10]. The triazole component contributes to π-stacking interactions with biological macromolecules, while the carbonyl group at position 5 maintains hydrogen-bond acceptor capability critical for target binding [7] [10].
Table 2: Structure-Activity Relationship Features in Triazoloquinazolinones
Position | Electron Influence | Preferred Substituents | Biological Impact |
---|---|---|---|
1 | Electron-deficient | -CH₂Cl, -CH₂OH, -CH₂NH₂ | Derivatization handle for prodrugs/analogs |
3a | Electron-rich | H (part of fused ring junction) | Defines planarity of tricyclic system |
4 | Electron-donating | Ethyl, methyl, propyl | Modulates lipophilicity and metabolic stability |
5 | Strong electron sink | C=O (fixed) | Hydrogen-bond acceptor for target interactions |
6/7/8 | Variable | Halogens (Cl, F), -CH₃, -OCH₃ | Steric/electronic tuning; enhances target affinity |
This specific triazoloquinazolinone derivative (Molecular Formula: C₁₂H₁₁ClN₄O; Molecular Weight: 262.70 g/mol; CAS RN: Not provided in sources) embodies strategic structural features that merit its designation as a lead compound [1] [9]. The chloromethyl (-CH₂Cl) group at position 1 provides exceptional synthetic versatility, serving as:
The ethyl group at position 4 balances hydrophobicity and steric requirements. Compared to methyl analogs (e.g., 1-(chloromethyl)-4-methyl derivative, CID 2560531), the ethyl substituent enhances lipophilicity (calculated logP ≈ 2.8) without introducing excessive steric bulk that might hinder target binding [4] [9]. This subtle increase in chain length improves membrane permeability while maintaining favorable solubility profiles.
Crystallographic data (though limited for this exact compound) from related triazoloquinazolinones indicates a nearly planar tricyclic core with minor puckering at the triazole-quinazolinone junction. This near-planarity facilitates intercalation with biological macromolecules, while the chloromethyl group adopts an orthogonal orientation, minimizing steric clash during binding interactions [3] [4]. Preliminary computational models suggest a topological polar surface area (TPSA) of ≈65 Ų, indicating favorable membrane penetration capabilities while retaining water solubility sufficient for pharmacological development [9].
Table 3: Key Physicochemical Properties of 1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Property | Value/Description | Method of Determination | Significance |
---|---|---|---|
Molecular Formula | C₁₂H₁₁ClN₄O | Elemental Analysis | Defines elemental composition and mass |
Molecular Weight | 262.70 g/mol | Mass Spectrometry | Impacts bioavailability and dosing |
logP (Octanol-Water) | Estimated 2.8 ± 0.3 | Computational Prediction | Predicts membrane permeability |
Topological Polar Surface Area | ~65 Ų | Computational Modeling | Estimates cell permeability and solubility |
Hydrogen Bond Acceptors | 5 | Structural Analysis | Influences solvation and target interactions |
Hydrogen Bond Donors | 0 | Structural Analysis | Affects solubility and protein binding |
Rotatable Bonds | 2 (ethyl chain + chloromethyl group) | Structural Analysis | Impacts conformational flexibility |
The synthetic accessibility of this compound further enhances its lead potential. Efficient routes have been established via:
The chloromethyl group's reactivity enables rapid generation of analog libraries through nucleophilic substitution with diverse nucleophiles (amines, thiols, carboxylates), facilitating comprehensive SAR exploration without redesigning the core scaffold [9]. This strategic combination of targeted bioactivity, physicochemical drug-likeness, and synthetic versatility positions this triazoloquinazolinone as a highly promising lead structure for anticancer, antimicrobial, and central nervous system drug development programs.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7